Erbon

Description

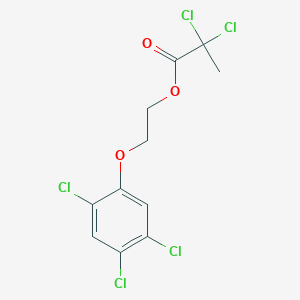

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHZPJNVPCAUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037543 | |

| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Technical product: Dark brown solid; [HSDB] | |

| Record name | Erbon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

161-164 °C | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE; INSOL IN WATER | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.47 @ 20 °C/20 °C, DENSITY: 1.55 @ 50 °C/4 °C | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000549 [mmHg], LOW | |

| Record name | Erbon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, CRYSTALS | |

CAS No. |

136-25-4 | |

| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erbon [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERBON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6R86856G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-50 °C | |

| Record name | ERBON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Erbon herbicide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a synthetic auxin herbicide once used for non-selective vegetation control. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and toxicological assessment are provided, alongside a visualization of its proposed mechanism of action through the auxin signaling pathway. Although its use has been discontinued, the study of this compound offers valuable insights into the mode of action of phenoxy herbicides and their interactions with biological systems.

Chemical Structure and Identification

This compound is a complex molecule characterized by a trichlorophenoxy group linked via an ethyl ester to a dichloropropanoate moiety. This structure is key to its herbicidal activity, combining the effects of a phenoxy herbicide with those of a chlorinated aliphatic acid.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate[1] |

| CAS Number | 136-25-4[1] |

| Molecular Formula | C₁₁H₉Cl₅O₃[1] |

| Molecular Weight | 366.45 g/mol [1] |

| SMILES | CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl[1] |

| InChI | InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3[1] |

| InChIKey | KMHZPJNVPCAUMN-UHFFFAOYSA-N[1] |

Physicochemical and Toxicological Properties

The physicochemical properties of this compound influence its environmental transport, bioavailability, and persistence. Its toxicological profile is characterized by moderate acute toxicity.

Table 2: Physicochemical and Toxicological Properties of this compound

| Property | Value | Source |

| Physical State | White, crystalline solid | [1] |

| Melting Point | 49-50 °C | [1] |

| Boiling Point | 161-164 °C at 0.5 mmHg | [1] |

| Vapor Pressure | 5.49 x 10⁻⁶ mmHg | [1] |

| Solubility | Insoluble in water; Soluble in acetone, alcohol, kerosene, and xylene. | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.2 (Computed) | [1] |

| Acute Oral LD₅₀ (Rat) | 1120 mg/kg |

Mechanism of Action: Auxin Signaling Pathway

This compound acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). At high concentrations, this mimicry leads to uncontrolled and disorganized plant growth, ultimately causing death. The proposed signaling pathway involves the perception of this compound by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Caption: Proposed signaling pathway for this compound as a synthetic auxin.

Experimental Protocols

Synthesis of this compound

Reaction: Esterification of Dalapon (2,2-dichloropropionic acid) with 2-(2,4,5-trichlorophenoxy)ethanol.

Materials:

-

Dalapon

-

2-(2,4,5-trichlorophenoxy)ethanol

-

Strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous organic solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve equimolar amounts of Dalapon and 2-(2,4,5-trichlorophenoxy)ethanol in an excess of anhydrous toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Analytical Methodology: Determination of this compound in Herbicide Formulations by Gas-Liquid Chromatography (GLC)

This method provides a direct and rapid determination of this compound in formulated products.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: 5% Silicone UCW 98 on Chromosorb W (HP).

-

Injector Temperature: 265 °C.

-

Column Temperature: 220 °C (isothermal).

-

Detector Temperature: 265 °C.

-

Carrier Gas: Nitrogen, with the flow rate adjusted to obtain a suitable elution profile.

-

Internal Standard: Kepone.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound and the internal standard (Kepone) in chloroform at a known concentration.

-

Sample Preparation: Accurately weigh a portion of the herbicide formulation expected to contain a known amount of this compound into a volumetric flask. Dissolve the sample in chloroform and add a precise volume of the internal standard solution. Dilute to the mark with chloroform.

-

Injection: Inject an aliquot of the prepared sample solution into the gas chromatograph.

-

Quantification: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Calculate the peak height or area ratios of this compound to the internal standard.

-

Calibration: Construct a calibration curve by injecting a series of standard solutions with varying concentrations of this compound and a constant concentration of the internal standard. Plot the peak height/area ratio against the concentration of this compound.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak height/area ratio to the calibration curve.

Toxicological Assessment: Acute Oral Toxicity (LD₅₀) Protocol (Based on OECD Guideline 425)

This protocol outlines a method for determining the acute oral toxicity of a substance.

Test Animal: Rat (young, healthy adults). Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum. Dosage Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil). Procedure (Up-and-Down Procedure):

-

A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD₅₀.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

The LD₅₀ is then calculated from the pattern of outcomes using a maximum likelihood method.

-

All animals are subjected to a gross necropsy at the end of the observation period.

Environmental Fate: Herbicide Residue Analysis in Soil

This protocol provides a general framework for the extraction and analysis of this compound residues from soil samples.

References

Technical Guide: Synthesis of 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate (Erbon)

Introduction

2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, commonly known as Erbon, is a non-selective herbicide. Its chemical structure consists of a 2,4,5-trichlorophenoxy moiety linked via an ethyl ester to a 2,2-dichloropropionate group. The synthesis of this compound is a multi-step process that involves the formation of an ether linkage followed by an esterification reaction. This document provides a detailed technical overview of a plausible synthesis pathway, including experimental protocols derived from analogous chemical transformations and relevant patent literature.

The core synthesis strategy involves two primary stages:

-

Williamson Ether Synthesis: Formation of the intermediate alcohol, 2-(2,4,5-trichlorophenoxy)ethanol, from 2,4,5-trichlorophenol.

-

Esterification: Reaction of the intermediate alcohol with 2,2-dichloropropionic acid to yield the final product, this compound.

Overall Synthesis Pathway

The synthesis proceeds via the two-step pathway illustrated below. The initial step involves the nucleophilic substitution of a halide by the sodium salt of 2,4,5-trichlorophenol. The subsequent step is a classic esterification to form the final product.

Caption: Two-step synthesis pathway for this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the intermediate and the final product. The protocols are based on established chemical principles and analogous procedures found in scientific literature.[1][2][3]

Step 1: Synthesis of 2-(2,4,5-trichlorophenoxy)ethanol

This procedure is based on the Williamson ether synthesis, where the sodium salt of 2,4,5-trichlorophenol acts as a nucleophile.[2][3]

Methodology:

-

Preparation of Sodium 2,4,5-trichlorophenoxide: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2,4,5-trichlorophenol (1.0 eq) in a suitable solvent such as water or ethanol.

-

Add sodium hydroxide (1.05 eq) solution portion-wise to the stirred mixture to form the corresponding phenoxide salt.

-

Reaction: To the phenoxide solution, add ethylene chlorohydrin (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, 2-(2,4,5-trichlorophenoxy)ethanol, can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate (this compound)

This esterification protocol is adapted from a patented procedure for similar haloaryloxyalkyl esters.[1] It employs azeotropic removal of water to drive the reaction to completion.

Methodology:

-

Reaction Setup: Charge a reaction vessel equipped with a Dean-Stark apparatus and a reflux condenser with 2-(2,4,5-trichlorophenoxy)ethanol (1.05 eq), 2,2-dichloropropionic acid (1.0 eq), and a solvent such as ethylene dichloride or toluene.[1]

-

Reaction: Heat the mixture to reflux (approx. 90-125°C). The water formed during the esterification is continuously removed as an azeotrope with the solvent.[1]

-

Monitor the reaction by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete after 24-48 hours.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove any unreacted acid, followed by a wash with a dilute sodium bicarbonate solution and finally with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent by distillation. The final product, this compound, is purified by fractional distillation under reduced pressure.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis based on the described protocols. Molar ratios and reaction conditions are derived from analogous preparations.[1][2]

| Parameter | Step 1: Ether Synthesis | Step 2: Esterification | Reference |

| Key Reactant 1 | 2,4,5-Trichlorophenol (1.0 eq) | 2-(2,4,5-trichlorophenoxy)ethanol (1.05 eq) | [1][2] |

| Key Reactant 2 | Ethylene Chlorohydrin (1.1 eq) | 2,2-Dichloropropionic Acid (1.0 eq) | [1][2] |

| Reagent/Catalyst | Sodium Hydroxide (1.05 eq) | None (azeotropic removal of water) | [1][2] |

| Solvent | Water / Ethanol | Ethylene Dichloride / Toluene | [1] |

| Temperature | Reflux (approx. 80-100°C) | Reflux (approx. 90-125°C) | [1] |

| Reaction Time | 2 - 4 hours | 24 - 48 hours | [1] |

| Purification Method | Vacuum Distillation / Recrystallization | Fractional Vacuum Distillation | [1] |

Workflow Visualization

The following diagram illustrates the experimental workflow for the esterification step, which is the final and critical stage in the synthesis of this compound.

Caption: Experimental workflow for the esterification of this compound.

References

Erbon Herbicide: A Technical Guide to its Historical Development and Use

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Erbon, a now-obsolete herbicide, holds a significant place in the history of chemical weed management. As a non-selective, soil-sterilizing agent, it was utilized for total vegetation control in non-crop areas. This technical guide provides a comprehensive overview of the historical development, chemical and physical properties, synthesis, dual-mechanism mode of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its synthesis and analysis in environmental matrices are presented, alongside visualizations of its signaling pathway and analytical workflow to facilitate a deeper understanding for researchers and scientists.

Historical Development

This compound was introduced in 1955 by The Dow Chemical Company.[1] It was marketed as a potent, non-selective herbicide for long-term control of a wide range of annual and perennial weeds and grasses. Its primary application was in industrial sites, rights-of-way, and other non-agricultural lands where complete vegetation removal was desired. The use of this compound and other phenoxy herbicides, however, came under scrutiny due to concerns about their environmental persistence and potential health effects, particularly related to the presence of dioxin contaminants in the manufacturing of 2,4,5-T, a precursor to one of this compound's active components. The growing controversy and regulatory pressure surrounding phenoxy herbicides, especially those derived from 2,4,5-trichlorophenol, likely led to Dow Chemical's decision to discontinue the production and sale of this compound.

Chemical and Physical Properties

This compound, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is an organic molecule with the chemical formula C₁₁H₉Cl₅O₃. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 366.45 g/mol | [1] |

| Physical State | White crystalline solid | [1] |

| Melting Point | 49-50 °C | [1] |

| Boiling Point | 161-164 °C at 0.5 mmHg | [1] |

| Vapor Pressure | 5.49 x 10⁻⁶ mmHg at 25 °C | [1] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in acetone, alcohol, kerosene, and xylene | [2] |

| Oral LD₅₀ (rat) | 1120 mg/kg | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 2,2-dichloropropionic acid (Dalapon) with 2-(2,4,5-trichlorophenoxy)ethanol. This process is detailed in U.S. Patent 2,754,324.

Experimental Protocol for Synthesis

Materials:

-

2,2-dichloropropionic acid (Dalapon)

-

2-(2,4,5-trichlorophenoxy)ethanol

-

An inert, water-immiscible solvent (e.g., benzene, toluene)

-

Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Apparatus for azeotropic distillation (e.g., Dean-Stark trap)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap with a condenser, combine equimolar amounts of 2,2-dichloropropionic acid and 2-(2,4,5-trichlorophenoxy)ethanol.

-

Add an inert, water-immiscible solvent to the mixture.

-

Add a catalytic amount of an esterification catalyst.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture and wash it with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent.

Mode of Action

This compound exhibits a dual mode of action, making it effective against a broad spectrum of vegetation. This is due to the presence of two distinct herbicidal moieties in its structure: the 2,4,5-trichlorophenoxy group and the 2,2-dichloropropionate group.

Synthetic Auxin Activity

The 2-(2,4,5-trichlorophenoxy)ethanol portion of the this compound molecule acts as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, this leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The molecular mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the de-repression of auxin response factors (ARFs), resulting in the overexpression of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant development, causing epinasty, stem twisting, and eventual necrosis.

Caption: Synthetic auxin signaling pathway disrupted by the 2,4,5-T moiety of this compound.

Inhibition of Grass Growth

The 2,2-dichloropropionic acid (Dalapon) portion of this compound is particularly effective against grasses. Dalapon is known to interfere with the synthesis of pantothenic acid (Vitamin B5), a crucial component of Coenzyme A. Coenzyme A is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. By inhibiting pantothenate synthesis, Dalapon disrupts these vital processes, leading to the cessation of growth and eventual death of grassy weeds.

Toxicology

This compound is classified as moderately toxic by ingestion. The oral lethal dose (LD₅₀) in rats is 1120 mg/kg.[3] It is also a strong irritant to the eyes and skin. Due to its derivation from 2,4,5-trichlorophenol, there were concerns about the potential presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen.

Environmental Fate

This compound is persistent in the soil, which contributed to its effectiveness as a long-term soil sterilant. Phenoxy herbicides, in general, have soil half-lives that can range from a few weeks to several months, depending on environmental conditions such as soil type, temperature, and microbial activity. The degradation of this compound in the environment would proceed through the hydrolysis of the ester bond, releasing 2-(2,4,5-trichlorophenoxy)ethanol and 2,2-dichloropropionic acid. These degradation products would then be subject to further microbial breakdown. Due to its low water solubility, the potential for leaching into groundwater is considered to be low.

Analytical Methods

The determination of this compound residues in environmental samples such as soil and water typically involves extraction followed by chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the detection and quantification of this compound.

Experimental Protocol for Analysis of this compound in Soil and Water

1. Sample Preparation

-

Water Sample:

-

Acidify a 1-liter water sample to a pH of approximately 2 with concentrated sulfuric acid.

-

Transfer the acidified water to a separatory funnel.

-

Extract the sample three times with 60 mL portions of a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Soil Sample:

-

Air-dry a 50 g soil sample and sieve it to remove large debris.

-

Mix the soil sample with anhydrous sodium sulfate to create a free-flowing powder.

-

Extract the soil sample using an accelerated solvent extraction (ASE) system or Soxhlet apparatus with a suitable solvent mixture (e.g., acetone:hexane, 1:1 v/v).

-

Concentrate the resulting extract to a small volume.

-

The extract may require a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interfering co-extractives.

-

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

-

Quantification: Based on the area of a characteristic ion of this compound, using an external or internal standard calibration.

Caption: Experimental workflow for the analysis of this compound in environmental samples.

Conclusion

This compound was a historically significant herbicide, notable for its broad-spectrum, non-selective activity and its dual mode of action. Its development and subsequent discontinuation reflect the evolving understanding of herbicide science, environmental toxicology, and regulatory standards. While no longer in use, the study of this compound provides valuable insights into the design and function of herbicides and the historical context of agricultural and industrial weed management practices. This technical guide serves as a comprehensive resource for researchers and scientists interested in the legacy of such chemical compounds.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

In-depth Technical Guide: Environmental Fate and Degradation of Erbon in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, also marketed under the name Fenoprop, is a synthetic auxin herbicide previously used for the control of broadleaf weeds. Although its use has been discontinued in many countries due to concerns over manufacturing impurities and environmental persistence, understanding its fate and degradation in soil remains a critical area of study for environmental risk assessment and the development of remediation strategies for contaminated sites. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in the soil matrix, detailing its persistence, mobility, and the various degradation pathways it undergoes. The guide includes summaries of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of degradation pathways and experimental workflows.

Data Presentation: Physicochemical Properties and Degradation Parameters

The environmental behavior of this compound in soil is governed by its physicochemical properties and its susceptibility to various degradation processes. The following tables summarize key quantitative data related to its persistence and mobility.

| Parameter | Value | Reference |

| Chemical Name | 2-(2,4,5-trichlorophenoxy)propionic acid | |

| Common Names | This compound, Fenoprop, Silvex | |

| CAS Number | 93-72-1 | |

| Molecular Formula | C₉H₇Cl₃O₃ | |

| Molar Mass | 269.51 g/mol | |

| Water Solubility | 140 mg/L at 25°C | |

| pKa | 2.84 | [1] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Soil Conditions | Reference |

| Soil Half-Life (DT₅₀) | 12 days | Prairie soils (laboratory, 20°C, 85% field capacity) | |

| 12-17 days | Sandy and clay soils | [2] | |

| 21 days | Typical soil | [2] | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 74 | Not specified | [1] |

| 107 | Not specified | [1] | |

| 300 | Not specified | [2] | |

| Mobility Class | High to Medium | Based on Koc values | [3] |

Table 2: Soil Degradation and Mobility Parameters of this compound

Environmental Fate and Degradation Pathways

The dissipation of this compound in the soil environment is a complex process involving biotic and abiotic degradation mechanisms. The primary routes of degradation are microbial metabolism, while photodegradation and hydrolysis may also contribute under specific conditions.

Microbial Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[4] Soil microorganisms, particularly bacteria, utilize this compound as a carbon source, leading to the cleavage of the ether linkage, a common initial step in the degradation of phenoxy herbicides. The primary metabolite formed through this process is 2,4,5-trichlorophenol (2,4,5-TCP) . Further degradation of 2,4,5-TCP by soil microbes can occur, eventually leading to mineralization.

The rate of microbial degradation is influenced by several soil properties, including:

-

Soil Moisture: Adequate moisture is essential for microbial activity.

-

Temperature: Degradation rates generally increase with temperature within an optimal range for microbial growth.

-

pH: Soil pH can affect both the availability of the herbicide and the activity of microbial populations.

-

Organic Matter Content: Organic matter can influence the sorption of this compound, potentially affecting its availability for microbial uptake.

Abiotic Degradation

Photodegradation: this compound present on the soil surface can be susceptible to photodegradation by sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. However, the extent of photodegradation in the soil is often limited by the penetration of light into the soil profile.

Hydrolysis: As a carboxylic acid, this compound can undergo hydrolysis, although this process is generally considered to be a minor degradation pathway in soil compared to microbial degradation. The rate of hydrolysis is influenced by soil pH.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to assess the environmental fate of this compound in soil.

Aerobic Soil Degradation Study

Objective: To determine the rate of aerobic degradation of this compound in soil and to identify its major metabolites. This protocol is adapted from OECD Guideline 307.

Materials:

-

Freshly collected and sieved (<2 mm) soil with known physicochemical properties (pH, organic carbon content, texture).

-

Radiolabeled ¹⁴C-Erbon (uniformly ring-labeled or labeled at a specific position in the propionic acid side chain).

-

Analytical standards of this compound and suspected metabolites (e.g., 2,4,5-trichlorophenol).

-

Incubation vessels (e.g., biometer flasks) equipped with traps for volatile organics and CO₂.

-

Controlled environment chamber or incubator.

-

Analytical instrumentation (e.g., HPLC with a radioactivity detector, LC-MS/MS).

Procedure:

-

Soil Preparation and Treatment: A known weight of soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity). The soil is then treated with a solution of ¹⁴C-Erbon at a concentration relevant to field application rates.

-

Incubation: The treated soil is placed in the incubation vessels. A flow of humidified, carbon dioxide-free air is passed through the vessels. The effluent air is passed through traps containing a suitable absorbent for volatile organic compounds and a CO₂ trap (e.g., potassium hydroxide solution). The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.

-

Sampling: Duplicate vessels are removed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: The soil from each vessel is extracted with an appropriate solvent or series of solvents (e.g., acetonitrile/water mixtures). The extraction is typically performed by shaking or sonication.

-

Analysis:

-

The radioactivity in the soil extracts, CO₂ traps, and volatile traps is quantified by liquid scintillation counting (LSC).

-

The soil extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its metabolites.

-

The identity of the metabolites is confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) by comparing their retention times and mass spectra with those of analytical standards.

-

-

Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time. The degradation rate constant and the half-life (DT₅₀) of this compound are calculated using appropriate kinetic models (e.g., first-order kinetics).

Soil Adsorption/Desorption Study (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of this compound. This protocol is based on OECD Guideline 106.

Materials:

-

Several soil types with a range of organic carbon content, clay content, and pH.

-

¹⁴C-Erbon.

-

0.01 M CaCl₂ solution.

-

Centrifuge tubes.

-

Shaker.

-

LSC.

Procedure:

-

Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and concentration range.

-

Adsorption Phase:

-

A known mass of soil is placed in a centrifuge tube.

-

A known volume of 0.01 M CaCl₂ solution containing ¹⁴C-Erbon at various concentrations is added to the tube.

-

The tubes are shaken in the dark at a constant temperature (e.g., 25 ± 1°C) for the predetermined equilibration time.

-

The tubes are then centrifuged to separate the solid and aqueous phases.

-

The radioactivity in an aliquot of the supernatant is measured by LSC.

-

-

Desorption Phase:

-

After the adsorption phase, a known volume of the supernatant is removed and replaced with an equal volume of fresh 0.01 M CaCl₂ solution.

-

The tubes are shaken again for the same equilibration time.

-

The tubes are centrifuged, and the radioactivity in the supernatant is measured. This step can be repeated for multiple desorption cycles.

-

-

Data Analysis:

-

The amount of this compound adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase.

-

The soil-water partition coefficient (Kd) is calculated for each concentration as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.[5]

-

The organic carbon-water partition coefficient (Koc) is calculated by normalizing the Kd value to the organic carbon content of the soil: Koc = (Kd / % organic carbon) * 100.[5]

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and workflows related to the environmental fate of this compound in soil.

Caption: Proposed microbial degradation pathway of this compound in soil.

Caption: Experimental workflow for an aerobic soil degradation study.

Caption: Key environmental factors influencing the degradation of this compound in soil.

Conclusion

The environmental fate of this compound in soil is primarily dictated by microbial degradation, with a reported half-life ranging from 12 to 21 days under favorable conditions. Its mobility in soil is influenced by its sorption to soil organic matter, with Koc values suggesting high to medium mobility. The primary degradation pathway involves the microbial cleavage of the ether bond to form 2,4,5-trichlorophenol, which can be further degraded. Abiotic processes such as photodegradation and hydrolysis play a secondary role in its overall dissipation from the soil environment. The provided experimental protocols offer a standardized approach for researchers to further investigate the behavior of this compound and similar compounds in various soil types and under different environmental conditions. A thorough understanding of these processes is essential for predicting the environmental impact of this herbicide and for developing effective remediation strategies for contaminated sites.

References

- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Microbial biodegradation of 2,4,5-trichlorophenoxyacetic acid and chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsafetypro.com [chemsafetypro.com]

Erbon's Spectrum of Activity on Perennial Weeds: A Technical Whitepaper

Introduction

Erbon was a non-selective, systemic herbicide valued for its effectiveness against a wide range of deep-rooted perennial weeds. Its chemical structure combines moieties from two other herbicide classes: the phenoxyacetic acids and the halogenated alkanoic acids. This unique composition provided a dual-action mechanism, making it potent against both broadleaf and grassy weeds through both foliar and soil uptake. This guide details the known spectrum of activity, mode of action, and representative experimental methodologies relevant to the study of herbicides like this compound on perennial weeds.

Spectrum of Activity

This compound was recognized for its broad-spectrum control of established perennial vegetation, making it suitable for total vegetation control in non-crop areas such as industrial sites and rights-of-way.[1] Its primary effect on perennial weeds was achieved through root uptake from the soil, where it demonstrated persistence.[1]

Qualitative Efficacy Data

Due to the absence of specific trial data in accessible archives, the following table provides a qualitative summary of this compound's expected activity based on its chemical nature and historical descriptions.

| Weed Type | General Spectrum of Activity | Key Characteristics |

| Perennial Broadleaf Weeds | Effective control of a wide range of species. | The 2,4,5-trichlorophenoxy moiety is known to be toxic to broad-leaved plants. This compound's systemic nature allows it to translocate to the root systems of deep-rooted perennials. |

| Perennial Grasses | Effective control of many grassy weeds. | The 2,2-dichloropropionic acid (dalapon) fragment of the molecule is specifically toxic to grasses. |

| Annual Weeds | Effective control of both broadleaf and grass species. | As a non-selective herbicide, this compound was capable of controlling a wide variety of annual vegetation. |

Cellular and Molecular Mechanism of Action

This compound functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). This mode of action is characteristic of phenoxy herbicides.

Mechanism Steps:

-

Uptake: this compound is absorbed by both the foliage and the roots of the plant.[1]

-

Translocation: Following absorption, the compound is translocated systemically throughout the plant to its growing points (meristems).

-

Auxin Mimicry: At the cellular level, this compound binds to auxin receptors. This leads to an overstimulation of auxin-responsive genes.

-

Uncontrolled Growth: The overstimulation results in unregulated cell division and elongation, leading to tissue damage, disruption of vascular tissues, and ultimately, plant death.[2]

Signaling Pathway Visualization

The following diagram illustrates the generalized signaling pathway for synthetic auxin herbicides like this compound. In a normal state, Aux/IAA proteins repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When a synthetic auxin is introduced, it promotes the binding of Aux/IAA repressors to an SCF-TIR1/AFB ubiquitin ligase complex, leading to the degradation of the repressor and the subsequent activation of gene transcription by ARFs.

Caption: Generalized signaling pathway of synthetic auxin herbicides.

Representative Experimental Protocol for Herbicide Field Trials

While specific protocols for this compound are not available, the following outlines a generalized methodology for field trials of soil- and foliar-active herbicides on perennial weeds, consistent with practices from the mid-20th century.

Objective: To evaluate the efficacy of a herbicide in controlling established perennial weeds under field conditions.

1. Experimental Design:

- Plot Layout: Randomized complete block design with a minimum of three replications.

- Plot Size: Typically 3m x 10m to minimize edge effects and provide a representative area for assessment.

- Treatments: Include an untreated control and a range of herbicide application rates.

2. Site Selection and Preparation:

- Select a site with a uniform and dense population of the target perennial weed species.

- The site should have uniform soil type and topography.

- Minimal soil disturbance is preferred to maintain the established root systems of the perennial weeds.

3. Herbicide Application:

- Equipment: A calibrated backpack sprayer with a boom and flat-fan nozzles to ensure uniform coverage.

- Application Volume: Typically 200-400 liters per hectare to ensure thorough wetting of foliage and soil surface.

- Timing: Apply when perennial weeds are actively growing to ensure translocation to the root system. For many perennials, this is at the bud to early flowering stage.

- Environmental Conditions: Record temperature, humidity, wind speed, and soil moisture at the time of application. Avoid application during high wind or when rain is imminent.

4. Data Collection and Assessment:

- Weed Control Ratings: Visual assessment of percent weed control relative to the untreated control plots at set intervals (e.g., 1, 3, 6, and 12 months after treatment). A common rating scale is 0% = no control and 100% = complete kill.

- Phytotoxicity: Visual assessment of any injury to desirable non-target species using a similar 0-100% scale.

- Biomass Sampling: In some trials, harvest the above-ground biomass of the target weed from a defined area (e.g., a 1m² quadrat) within each plot at the end of the growing season. Dry and weigh the biomass to obtain a quantitative measure of control.

- Stand Counts: Count the number of live weed stems within the quadrats at each assessment interval.

5. Statistical Analysis:

- Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

- Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare treatment means.

Experimental Workflow Visualization

Caption: Generalized workflow for a perennial weed herbicide field trial.

Conclusion

This compound was a broad-spectrum, non-selective herbicide with systemic activity against both perennial broadleaf and grassy weeds. Its mode of action as a synthetic auxin mimic allowed for effective translocation and control of deep-rooted species. While the discontinuation of this compound limits the availability of detailed quantitative performance data, its chemical properties and historical use indicate it was a potent tool for total vegetation management. The principles of its mechanism and the methodologies for its evaluation remain fundamental concepts in weed science today.

References

Toxicological Profile of Erbon on Non-Target Organisms: An In-Depth Technical Guide

Disclaimer: The herbicide known by the trade name Erbon contains the active ingredient 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate. Comprehensive toxicological data for this specific chemical compound on non-target organisms is largely unavailable in publicly accessible scientific literature. This guide, therefore, provides an inferred toxicological profile based on available data for its primary degradation product and parent compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a historically significant phenoxy herbicide. The information presented herein should be interpreted with caution due to the data gaps for the specific active ingredient of this compound.

Executive Summary

This compound is a discontinued herbicide, and its toxicological impact on non-target organisms is not well-documented for the parent compound. However, based on the known effects of its key component, 2,4,5-T, it is presumed to pose risks to a variety of non-target species. The primary mode of action for phenoxy herbicides like 2,4,5-T is the disruption of plant growth regulation by mimicking the plant hormone auxin. While designed to be selective for broadleaf plants, these herbicides can have unintended consequences for other organisms through direct exposure or indirect effects on their habitat and food sources. This document synthesizes the available toxicological data for 2,4,5-T and related compounds to provide a potential toxicological profile for this compound, highlighting significant data gaps.

Chemical Identity

| Parameter | Information |

| Common Name | This compound |

| Active Ingredient | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate |

| CAS Number | 136-25-4 |

| Chemical Structure | (Structure of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate) |

| Parent Compound | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |

| Chemical Class | Phenoxy herbicide |

Toxicological Profile on Non-Target Organisms

The toxicological effects of this compound's active ingredient are inferred from data on 2,4,5-T.

Mammals

Studies on 2,4,5-T indicate moderate acute toxicity in mammals. The oral LD50 (lethal dose for 50% of a test population) varies depending on the species. Intentional overdoses and high-dose occupational exposures to chlorophenoxy acid herbicides in humans have led to a range of adverse health effects, including weakness, headache, dizziness, nausea, abdominal pain, myotonia, hypotension, as well as renal and hepatic injury, and delayed neuropathy[1][2].

Table 1: Acute Oral Toxicity of 2,4,5-T in Mammals

| Species | LD50 (mg/kg) | Reference |

| Rat | 300 | [1] |

| Guinea Pig | 381 | [1] |

| Hamster | 425 | [1] |

| Mouse | 242 | [1] |

This data is for 2,4,5-T, the parent compound of this compound's active ingredient.

Avian Species

Limited specific data exists for the direct toxicity of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate to birds. However, studies on the parent compound, 2,4,5-T, have shown that it can cause behavioral effects in chickens at environmentally relevant doses[3]. A dietary toxicity study on a related compound, 2,4-DP-p (Dichlorprop-p), in Zebra Finches showed no mortality at concentrations up to 2289 mg ae/kg diet, though sub-lethal effects were observed at the highest dose[4].

Aquatic Organisms

The safety data sheet for 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate explicitly states that there is no data available on its toxicity to fish, daphnia and other aquatic invertebrates, and algae[5]. However, data on the related compound 2-(2,4,5-trichlorophenoxy)propionic acid (2,4,5-TP) provides some insight.

Table 2: Acute Toxicity of 2,4,5-TP to Aquatic Organisms

| Species | Endpoint | Concentration (µg/L) | Reference |

| Bluegill (Lepomis macrochirus) | 96-hr LC50 | 9,600 | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 14,800 | [6] |

| Daphnia magna | 48-hr LC50 | >140,000 | [6] |

| Mysid Shrimp (Mysidopsis bahia) | 96-hr LC50 | 27,900 | [6] |

This data is for 2,4,5-TP, a related compound, not the active ingredient of this compound.

Generally, ester formulations of phenoxy herbicides are more toxic to aquatic invertebrates than the acid or salt forms[7].

Soil Organisms

There is no specific data available regarding the toxicity of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate to soil organisms[5]. For the parent compound 2,4,5-T, it is known to be moderately persistent in soil, with a half-life ranging from several weeks to months[2]. Repeated application of the related herbicide 2,4-D has been shown to stimulate the growth of microorganisms capable of degrading it[7]. At recommended application rates, 2,4-D is generally considered to have low toxicity to soil microorganisms[7].

Environmental Fate and Transport

The environmental fate of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate is not well-documented. For its parent compound, 2,4,5-T, the half-life in soil can vary from several weeks to several months[2]. It degrades into 2,4,5-trichlorophenol and other byproducts[2]. 2,4,5-T is considered to have a high potential for leaching into groundwater[8].

Mechanism of Action

The primary mechanism of action for phenoxy herbicides like 2,4,5-T is to act as a synthetic auxin, a type of plant growth regulator[9]. It is absorbed through the leaves and moves to the plant's meristems, where it causes uncontrolled and unsustainable growth, leading to stem curling, leaf withering, and ultimately, the death of the plant[9]. This mode of action is generally specific to broadleaf plants, with grasses being less susceptible.

In non-target organisms, the toxic mechanisms of aryloxyphenoxypropionate herbicides, a related class, are primarily through the inhibition of lipid synthesis and the induction of oxidative stress[10].

Experimental Protocols

Detailed experimental protocols for the toxicity testing of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate are not available. However, standardized protocols for testing the toxicity of pesticides to non-target plants and other organisms have been developed by various international and national bodies. These protocols generally involve exposing the test organisms to a range of concentrations of the test substance under controlled laboratory conditions and observing specific endpoints such as mortality, growth inhibition, or reproductive effects.

General Protocol for Herbicide Toxicity Testing on Non-Target Plants:

-

Test Species Selection: A selection of non-target plant species, often including both monocots and dicots, is chosen.

-

Growth Conditions: Plants are grown under standardized and optimal conditions (e.g., temperature, light, soil type) in a greenhouse or growth chamber[11].

-

Herbicide Application: The herbicide is applied at various concentrations, typically at an early growth stage, to determine a dose-response relationship[11].

-

Endpoint Measurement: Effects on endpoints such as biomass reduction, seed production, and seed quality are measured[12].

-

Data Analysis: Statistical methods are used to determine values such as the EC50 (the concentration that causes a 50% effect) or NOEC (No-Observed-Effect Concentration).

Visualizations

Caption: Simplified signaling pathway of auxin herbicides in a target plant cell.

Caption: General experimental workflow for assessing herbicide toxicity on non-target organisms.

Conclusion and Data Gaps

The toxicological profile of this compound's active ingredient, 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate, on non-target organisms is largely incomplete due to a significant lack of available data. The information presented in this guide is primarily inferred from studies on its parent compound, 2,4,5-T, and other related phenoxy herbicides. Based on this inferred profile, this compound likely poses a moderate acute toxicity risk to mammals and potential risks to avian and aquatic life, although the extent of these risks cannot be quantified without specific studies on the active ingredient itself.

The major data gaps include:

-

Acute and chronic toxicity data for 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate in a wide range of non-target organisms (mammals, birds, fish, aquatic invertebrates, insects, and soil organisms).

-

Studies on the sublethal effects, including reproductive and developmental toxicity, of the active ingredient.

-

Information on the environmental fate, persistence, and bioaccumulation potential of the active ingredient.

-

The specific mechanism of toxic action in non-target animal species.

Further research is imperative to fill these knowledge gaps and accurately assess the environmental risks associated with the historical use of this compound and any remaining environmental residues.

References

- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. CDC - NBP - Biomonitoring Summaries - 2,4,5-Trichlorophenoxyacetic Acid [medbox.iiab.me]

- 3. 2,4,5-Trichlorophenoxyacetic Acid Causes Behavioral Effects in Chickens at Environmentally Relevant Doses · [nal.usda.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. echemi.com [echemi.com]

- 6. minds.wisconsin.edu [minds.wisconsin.edu]

- 7. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 8. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 9. deq.mt.gov [deq.mt.gov]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. www2.mst.dk [www2.mst.dk]

- 12. researchgate.net [researchgate.net]

The Discontinuation of Erbon Herbicide: A Technical Review of its History, Toxicology, and the Specter of Dioxin Contamination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erbon, a phenoxy herbicide introduced by The Dow Chemical Company in 1955, was a broad-spectrum herbicide used for total vegetation control. Its commercial life, however, was relatively short-lived, with its discontinuation occurring sometime before 1984[1]. While no single official document explicitly details the precise reasons for its withdrawal, a comprehensive review of the historical, chemical, and regulatory context of the era strongly suggests that its fate was inextricably linked to the widespread concerns over the manufacturing byproducts and environmental impact of the broader class of phenoxy herbicides, most notably the contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound. This technical guide provides a detailed examination of the available scientific and historical data to elucidate the likely reasons for this compound's discontinuation, focusing on its chemical properties, toxicological profile, and the regulatory pressures of the time.

Introduction: The Rise and Fall of Phenoxy Herbicides

The mid-20th century saw the advent of synthetic herbicides that revolutionized agriculture. Among the most significant were the phenoxy herbicides, such as 2,4-D and 2,4,5-T, which were highly effective in controlling broadleaf weeds. This compound, chemically known as 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate, belongs to this class of compounds[1][2]. It was marketed for its long-lasting residual effects in soil, providing season-long vegetation control in non-crop areas[3].

The widespread use of phenoxy herbicides, however, came under intense scrutiny in the 1960s and 1970s. This was fueled by public awareness of the potential environmental and health risks of pesticides, famously highlighted by Rachel Carson's "Silent Spring," and the use of "Agent Orange," a mixture of 2,4-D and 2,4,5-T, as a defoliant during the Vietnam War. A significant issue with 2,4,5-T was the unavoidable contamination with TCDD, a byproduct of the synthesis of its precursor, 2,4,5-trichlorophenol.

Chemical Properties and Synthesis of this compound

This compound's chemical structure, containing a 2,4,5-trichlorophenoxy moiety, is central to understanding its potential for dioxin contamination.

Chemical Structure: 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate CAS Number: 136-25-4[1] Molecular Formula: C₁₁H₉Cl₅O₃[1]

The synthesis of this compound involved the esterification of dalapon with 2-(2,4,5-trichlorophenoxy)ethanol[1]. The critical component in this synthesis is the 2,4,5-trichlorophenoxyethanol, which is derived from 2,4,5-trichlorophenol. The production of 2,4,5-trichlorophenol from tetrachlorobenzene under high temperature and pressure was known to generate TCDD as an undesirable byproduct.

Mode of Action: A Synthetic Auxin Herbicide

This compound, like other phenoxy herbicides, acts as a synthetic auxin. It mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death.

The mode of action involves several key steps:

-

Uptake: this compound is absorbed by both the foliage and roots of plants.

-

Hydrolysis: In the plant, the ester bond is hydrolyzed, releasing the active herbicidal components.

-

Auxin Mimicry: The 2,4,5-trichlorophenoxy moiety mimics auxin and binds to auxin receptors, such as the TIR1/AFB proteins.

-

Signal Transduction: This binding initiates a signal transduction cascade that leads to the degradation of transcriptional repressors (AUX/IAA proteins).

-

Gene Expression: The degradation of repressors allows for the expression of auxin-responsive genes, leading to an overproduction of proteins that stimulate cell division and elongation.

-

Physiological Disruption: The uncontrolled growth leads to epinasty (twisting of stems and petioles), damage to the vascular tissue, and ultimately, plant death.

Toxicological Profile of this compound

The available toxicological data for this compound indicates moderate acute toxicity. However, the primary concern with phenoxy herbicides containing the 2,4,5-trichlorophenoxy group was not the active ingredient itself, but the potential for TCDD contamination. TCDD is a potent carcinogen and teratogen.

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | 1120 mg/kg | [4] |

| Probable Human Oral Lethal Dose | Human | 0.5 - 5 g/kg | [1] |

Table 1: Mammalian Toxicity of this compound

| Organism | Endpoint | Value | Reference |

| Aquatic Life | General | Toxic to aquatic life with long lasting effects. | [2] |

Table 2: Ecotoxicity of this compound

Environmental Fate and Persistence

This compound was valued for its persistence in soil, which provided long-term weed control. However, this persistence also meant that the herbicide and its breakdown products could remain in the environment for extended periods, posing a risk to non-target organisms and potentially contaminating water sources.

| Compartment | Persistence/Mobility | Reference |

| Soil | Long-lasting residual effects. Subject to moderate-to-slow microbial breakdown. Not readily leached under moderate rainfall. | [3] |

| Water | Insoluble in water. | [4] |

| Volatility | Very low volatility. | [3] |

Table 3: Environmental Fate of this compound

The Regulatory Climate and Discontinuation

The discontinuation of this compound cannot be viewed in isolation. It occurred during a period of intense regulatory scrutiny of pesticides in the United States.

-

1960s: Growing public concern over the environmental impact of pesticides.

-

1970: The creation of the Environmental Protection Agency (EPA), which took over the regulation of pesticides.

-

1972: The Federal Environmental Pesticide Control Act (FEPCA) amended the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), requiring the reregistration of all existing pesticides to meet new, stricter safety standards.

-

1970s-1980s: The EPA began the process of canceling or restricting the use of many organochlorine pesticides, including DDT and several phenoxy herbicides.

The link between 2,4,5-T and TCDD contamination was a major focus of regulatory action. In 1979, the EPA issued an emergency suspension of many uses of 2,4,5-T and a related herbicide, Silvex. In 1983, The Dow Chemical Company, the manufacturer of this compound, voluntarily canceled all of its remaining U.S. registrations for products containing 2,4,5-T and Silvex, citing the high cost of defending the products' safety in lengthy EPA cancellation hearings.

Given that this compound was also a Dow product containing the 2,4,5-trichlorophenoxy moiety, it is highly probable that its discontinuation was a business decision made in anticipation of or in response to similar regulatory pressures and public concerns that led to the cancellation of 2,4,5-T. The potential for TCDD contamination, coupled with the high costs of generating new safety data for the reregistration process and defending the product in a hostile regulatory and public environment, likely made the continued production and sale of this compound economically unviable.

Experimental Protocols

Analysis of Phenoxy Herbicides in Water and Soil Samples

This protocol is a generalized representation of methods used for the analysis of phenoxy herbicides.

Acute Oral Toxicity Testing (LD₅₀)

The determination of the acute oral LD₅₀ is a standard toxicological study to assess the short-term toxicity of a substance.

Conclusion

The discontinuation of the herbicide this compound was likely a multifaceted decision driven by a confluence of scientific, regulatory, and economic factors. While direct documentation is scarce, the chemical's structural similarity to 2,4,5-T, a known source of TCDD contamination, placed it in a class of compounds under intense scrutiny during a period of heightened environmental and health concerns. The significant financial burden of defending these herbicides against regulatory action, as exemplified by Dow Chemical's withdrawal of 2,4,5-T, provides a compelling precedent. The story of this compound serves as a case study in the evolution of pesticide regulation and the impact of public and scientific pressure on the chemical industry, leading to the phasing out of products with perceived or proven unacceptable risks. For researchers and professionals in drug development and chemical safety, the history of this compound underscores the critical importance of understanding not only the primary mode of action and efficacy of a compound but also the potential for hazardous byproducts and the broader societal and regulatory context in which it exists.

References

In-Depth Technical Guide to the Physico-Chemical Properties of Erbon Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbon, with the chemical name 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a non-selective, translocatable phenoxy herbicide.[1] Formerly marketed under trade names such as "Baron" and "Novege," it was utilized for the control of a broad spectrum of both grassy and broad-leaved weeds in non-crop areas.[1] Its dual-action herbicidal activity stems from its molecular structure, which, upon hydrolysis, yields fragments toxic to both types of vegetation.[1] The 2,4,5-trichlorophenoxy)ethanol portion is effective against broad-leaved plants, while the 2,2-dichloropropionic acid (dalapon) component targets grasses.[1] Although its commercial production has been discontinued, the study of its physico-chemical properties remains pertinent for environmental fate analysis, toxicological research, and the development of modern herbicide formulations.[1]

Physico-Chemical Properties of this compound

The following table summarizes the key physico-chemical properties of this compound. These parameters are crucial for understanding its environmental behavior, including its persistence, potential for bioaccumulation, and transport in soil and water.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉Cl₅O₃ | [2] |

| Molecular Weight | 366.45 g/mol | [2] |

| Physical State | White solid (pure); Dark brown solid (technical grade) | [1] |

| Melting Point | 49-50 °C | [3] |

| Boiling Point | 161-164 °C at 0.5 mmHg | [3] |

| Density | 1.55 g/cm³ at 50°C (d450) | [2][3] |

| Vapor Pressure | 5.49 x 10⁻⁶ mmHg | [1] |

| Solubility | Insoluble in water; Soluble in acetone, alcohol, kerosene, and xylene. | [1][3] |

| Decomposition | Decomposes at high temperatures, emitting toxic fumes of chlorides. | [3] |

| Octanol-Water Partition Coefficient (Log Kow) | Data not available. |

Experimental Protocols

Determination of this compound in Herbicide Formulations by Gas-Liquid Chromatography (GLC)

A simple and rapid gas-liquid chromatographic method has been described for the determination of this compound in herbicide formulations.[4] This method utilizes a flame ionization detector (FID) and provides a direct measurement of the active ingredient.[4]

Methodology:

-

Sample Preparation: A known weight of the this compound formulation is dissolved in chloroform.

-

Internal Standard: Kepone is added to the sample solution as an internal standard. The use of an internal standard corrects for variations in injection volume and detector response.

-

Chromatographic System:

-

Column: A column packed with 5% silicone UCW 98 on Chromosorb W (HP) is used for separation.[4]

-

Detector: A Flame Ionization Detector (FID) is employed for the detection of this compound and the internal standard.

-

-

Analysis: The prepared sample solution is directly injected into the gas chromatograph.

-

Quantitation: The peak height ratios of this compound to the internal standard (Kepone) are used for quantitative analysis. This ratio is compared to that of a standard solution of known concentration to determine the amount of this compound in the formulation.[4]

This GLC procedure offers a more direct and specific determination of this compound compared to older titrimetric and total chloride methods.[4]

Visualizations

Manufacturing Process of this compound

The synthesis of this compound is achieved through the esterification of dalapon (2,2-dichloropropionic acid) with 2-(2,4,5-trichlorophenoxy)ethanol.[1]

Caption: Synthesis of this compound via esterification.

Generalized Signaling Pathway for Phenoxy Herbicides

This compound belongs to the phenoxy herbicide family, which act as synthetic auxins.[5][6] These herbicides mimic the natural plant growth hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the plant's death.[5]

Caption: Generalized mode of action of phenoxy herbicides.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a herbicide formulation using the gas-liquid chromatography method described.

Caption: Workflow for GLC analysis of this compound.

References

Methodological & Application

Application Notes & Protocols for the Detection of Erbon in Environmental Samples

Introduction

Analytical Methods Overview

The detection of Erbon in environmental samples typically involves three key stages: sample preparation (including extraction and cleanup), chromatographic separation, and detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound.[1] Due to the polar nature of the likely degradation products of this compound (phenoxy acids), a derivatization step is often required to convert them into more volatile esters prior to GC analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze the parent compound and its polar metabolites directly without the need for derivatization.[2][4][5]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phenoxy herbicides using GC-MS and LC-MS/MS. These values are provided as a general guideline, and actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Analytical Method | Analyte Class | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Phenoxyacetic Acids | Groundwater | 0.00008 - 0.0047 µg/L | - | 71 - 118 | [4] |

| LC-MS/MS | Phenoxy Herbicides | Surface Water | 1 - 20 ng/L | - | - | [5] |

| GC-MS | Phenoxy-Acid Herbicides | Wastewater | Matrix Dependent | - | - | [1] |

| LC/MS/MS | Phenoxyacetic and Phenoxypropionic Herbicides | Vegetable Matrix | sub-ppb levels | - | - | [3] |

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by GC-MS (Adapted from EPA Method 1658)

This protocol describes the extraction, derivatization, and analysis of this compound in water samples.

1. Sample Preparation and Extraction:

-

Hydrolysis: For a 1 L water sample, adjust the pH to ≥12 with 10 N NaOH to hydrolyze any esters to the parent acid. Stir for 1 hour at room temperature.

-

Interference Removal: Extract the alkaline sample with 200 mL of methylene chloride using a separatory funnel to remove neutral and basic interferences. Discard the organic layer.

-

Acidification and Extraction: Adjust the pH of the aqueous phase to ≤2 with concentrated sulfuric acid. Serially extract the acidified water with three 100 mL portions of methylene chloride.